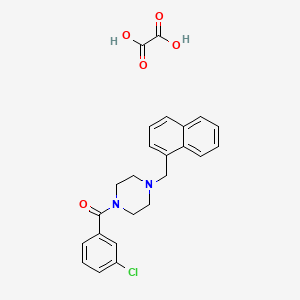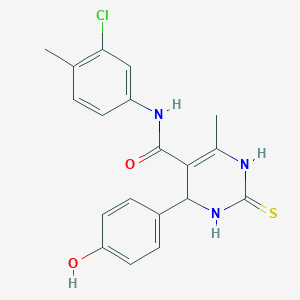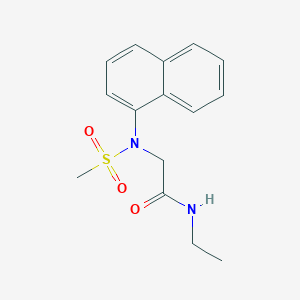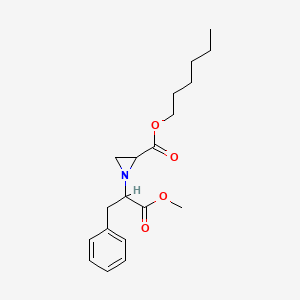![molecular formula C20H18BrN3O3 B5109147 1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5109147.png)
1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a trimethylphenyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2,4,6-trimethylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium in Suzuki-Miyaura coupling reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione include other pyrimidine derivatives with different substituents. For example:
1-(4-Chlorophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
Properties
IUPAC Name |
1-(4-bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-11-8-12(2)17(13(3)9-11)22-10-16-18(25)23-20(27)24(19(16)26)15-6-4-14(21)5-7-15/h4-10,26H,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWUQALGJGVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5109074.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5109081.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5109088.png)

![Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B5109102.png)
![9-(3,3-dimethyl-2-oxobutoxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5109106.png)

![2-{2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5109118.png)
![2-hydroxy-4-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5109131.png)
![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)
![1-ethyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-piperidinamine](/img/structure/B5109156.png)

![1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B5109180.png)
